molecular formula C11H12ClNO B2537119 2-(3-chlorophenyl)-N-cyclopropylacetamide CAS No. 1342344-84-6

2-(3-chlorophenyl)-N-cyclopropylacetamide

Cat. No. B2537119
CAS RN: 1342344-84-6
M. Wt: 209.67
InChI Key: FARCUBBEMDNLOO-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-cyclopropylacetamide, commonly known as CX-717, is a novel compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. It belongs to the class of compounds known as ampakines, which are known to enhance the activity of AMPA receptors in the brain.

Mechanism of Action

The mechanism of action of CX-717 involves the enhancement of AMPA receptor activity. AMPA receptors are involved in the process of long-term potentiation (LTP), which is the process by which memories are formed and stored in the brain. By enhancing AMPA receptor activity, CX-717 is able to facilitate the process of LTP, leading to improved memory consolidation and retrieval.
Biochemical and Physiological Effects:
CX-717 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. CX-717 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of CX-717 is that it has been shown to have a good safety profile in preclinical studies. It is also relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. However, one of the limitations of CX-717 is that its effects on cognitive function may be limited to certain types of memory tasks. Additionally, the optimal dose and dosing regimen for CX-717 have not yet been established.

Future Directions

There are a number of future directions for research on CX-717. One area of focus is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Another area of focus is the investigation of CX-717's potential to treat cognitive deficits associated with various neurological disorders. Finally, there is a need for further research to establish the optimal dose and dosing regimen for CX-717 in order to maximize its cognitive enhancing effects.

Synthesis Methods

The synthesis of CX-717 involves the reaction of 3-chloroaniline with ethyl chloroformate to form 3-chlorophenyl chloroformate. This intermediate is then reacted with cyclopropylamine to form CX-717. The synthesis method has been optimized to produce high yields of CX-717 with high purity.

Scientific Research Applications

CX-717 has been extensively studied in preclinical models to evaluate its potential as a cognitive enhancer. It has been shown to enhance memory consolidation and retrieval in animal models, as well as improve attention and learning. CX-717 has also been investigated for its potential to treat cognitive deficits associated with various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-(3-chlorophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCUBBEMDNLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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